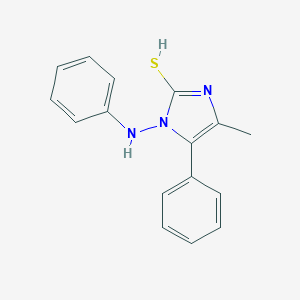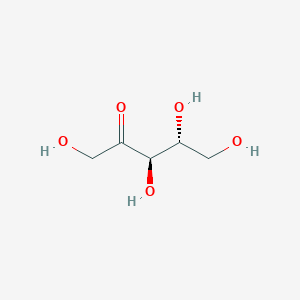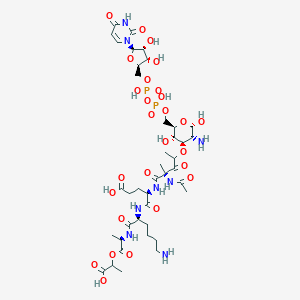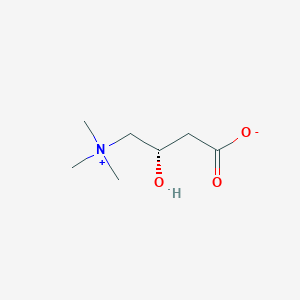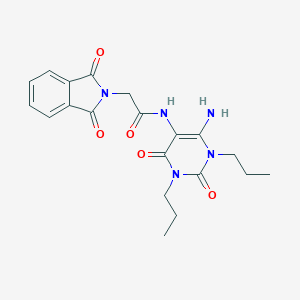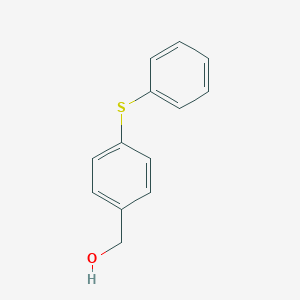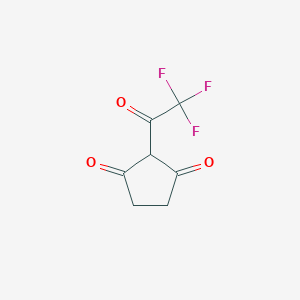
2-(Trifluoroacetyl)cyclopentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoroacetyl)cyclopentane-1,3-dione, also known as Trifluoromethyl-1,3-cyclopentanedione (TFCPD), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFCPD is a colorless solid that is soluble in organic solvents and has a melting point of 80-82°C. This compound is widely used in various fields, including organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
TFCPD has been shown to exhibit a unique mechanism of action in several biological systems. In particular, TFCPD has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. TFCPD has also been shown to exhibit potent antifungal and antibacterial activity.
Biochemical and Physiological Effects:
TFCPD has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In particular, TFCPD has been shown to exhibit potent anti-inflammatory, antioxidant, and neuroprotective activities. TFCPD has also been shown to exhibit anti-tumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
TFCPD has several advantages for use in laboratory experiments. For example, TFCPD is readily available, relatively inexpensive, and has a high purity. However, TFCPD has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on TFCPD. One potential direction is the development of new synthetic methods for TFCPD and its derivatives. Another potential direction is the investigation of the biological activity of TFCPD in various disease models. Additionally, the development of new drug delivery systems for TFCPD and its derivatives may also be an important area of research. Finally, the investigation of the potential environmental impact of TFCPD and its derivatives may also be a valuable area of research.
In conclusion, 2-(Trifluoroacetyl)cyclopentane-1,3-dione is a versatile and unique compound that has gained significant attention in scientific research due to its potential applications in various fields. TFCPD has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. TFCPD has also been shown to exhibit unique mechanisms of action and potent biochemical and physiological effects. While TFCPD has several advantages for use in laboratory experiments, there are also potential limitations and future directions for research on this compound.
Synthesemethoden
TFCPD can be synthesized using several methods, including the reaction of cyclopentanone with trifluoroacetic anhydride, the reaction of cyclopentanone with trifluoroacetic acid and acetic anhydride, and the reaction of cyclopentanone with trifluoroacetic acid and acetic acid. The most commonly used method is the reaction of cyclopentanone with trifluoroacetic anhydride, which yields TFCPD in high yield and purity.
Wissenschaftliche Forschungsanwendungen
TFCPD has been extensively studied for its potential applications in various scientific fields. In organic synthesis, TFCPD is used as a versatile building block for the synthesis of various compounds, including heterocycles, amino acids, and natural products. TFCPD is also used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Eigenschaften
CAS-Nummer |
151582-19-3 |
|---|---|
Produktname |
2-(Trifluoroacetyl)cyclopentane-1,3-dione |
Molekularformel |
C7H5F3O3 |
Molekulargewicht |
194.11 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroacetyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C7H5F3O3/c8-7(9,10)6(13)5-3(11)1-2-4(5)12/h5H,1-2H2 |
InChI-Schlüssel |
FITGGMUMTAFYJF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C1=O)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CC(=O)C(C1=O)C(=O)C(F)(F)F |
Synonyme |
1,3-Cyclopentanedione, 2-(trifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
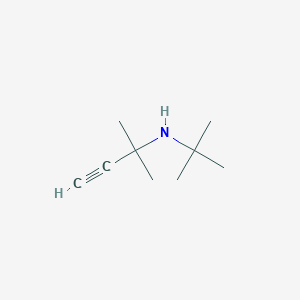

![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)
![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)

